REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH3:5][C:6]1([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:9]([CH3:17])([CH3:16])[CH2:8][CH2:7]1.[C:19](Cl)(=[O:21])[CH3:20]>C(Cl)Cl>[CH3:16][C:9]1([CH3:17])[C:10]2[C:15](=[CH:14][C:13]([C:19](=[O:21])[CH3:20])=[CH:12][CH:11]=2)[C:6]([CH3:18])([CH3:5])[CH2:7][CH2:8]1 |f:0.1.2.3|
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C2=CC=CC=C12)(C)C)C
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 2 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled under argon in an ice/salt bath
|
Type
|
ADDITION
|
Details
|
treated
|
Type
|
CUSTOM
|
Details
|
Then the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
the reaction quenched with ice
|
Type
|
CUSTOM
|
Details
|
The organic layer was recovered
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with 2×50 ml methylene chloride
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1(CCC(C2=CC(=CC=C12)C(C)=O)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |